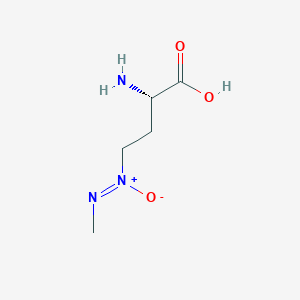![molecular formula C5H3IN4O B115655 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 142189-88-6](/img/structure/B115655.png)
3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core structure with an iodine atom at the 3-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the iodination of a pyrazolo[4,3-d]pyrimidine precursor. One common method includes the reaction of 1H-pyrazolo[4,3-d]pyrimidin-7-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed in these reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidines, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential anticancer, antiviral, and anti-inflammatory activities.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one
- 3-Chloro-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one
- 3-Fluoro-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Uniqueness
3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct pharmacokinetic and pharmacodynamic properties .
Eigenschaften
IUPAC Name |
3-iodo-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4O/c6-4-2-3(9-10-4)5(11)8-1-7-2/h1H,(H,9,10)(H,7,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUILBBWIFGVFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2C(=O)N1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B115577.png)
![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)




![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)




